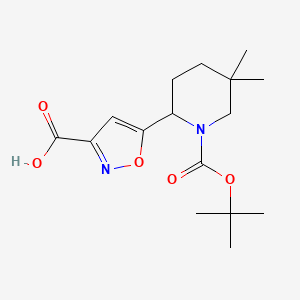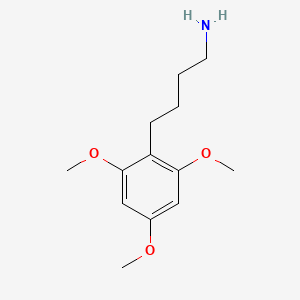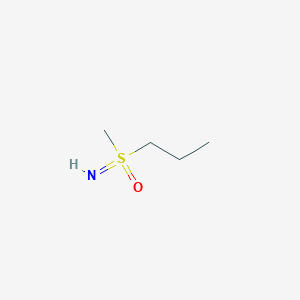
Ethyl (4-bromo-2-methylphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-bromo-2-methylphenyl)glycinate: is a chemical compound with the molecular formula C11H14BrNO2. It consists of an ethyl group (C2H5CH2-) attached to the nitrogen atom of glycine (an amino acid) and a 4-bromo-2-methylphenyl group. The compound’s structure is shown below:
Structure: CH3C(NH2)COOCH2C6H3Br
Vorbereitungsmethoden
Synthetic Routes::
-
Direct Alkylation Method: : Ethyl (4-bromo-2-methylphenyl)glycinate can be synthesized by reacting 4-bromo-2-methylbenzoyl chloride with glycine ethyl ester hydrochloride in the presence of a base (such as triethylamine). The reaction proceeds via nucleophilic substitution.
-
Hydrolysis of this compound Hydrochloride: : The hydrochloride salt of the compound can be hydrolyzed using a strong base (e.g., sodium hydroxide) to yield the desired product.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Analyse Chemischer Reaktionen
Ethyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups (e.g., nucleophiles) to modify the compound.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Ester Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide).
Wissenschaftliche Forschungsanwendungen
Ethyl (4-bromo-2-methylphenyl)glycinate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Agrochemicals: It may be used in pesticide formulations.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While Ethyl (4-bromo-2-methylphenyl)glycinate is unique, similar compounds include:
- Ethyl (4-methylphenyl)glycinate
- Ethyl (4-chloro-2-methylphenyl)glycinate
These compounds share structural similarities but differ in substituents. Researchers explore their distinct properties and applications.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
ethyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3 |
InChI-Schlüssel |
VAXQSBMYVDUVQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)


![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)


